molecular formula C23H19ClN2O3 B5100626 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide

Cat. No.: B5100626
M. Wt: 406.9 g/mol
InChI Key: FKORDCQIRHZRNZ-UHFFFAOYSA-N
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Description

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide is a synthetic organic compound belonging to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their antibacterial, antifungal, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3/c1-2-13-28-19-10-5-15(6-11-19)22(27)25-18-8-3-16(4-9-18)23-26-20-14-17(24)7-12-21(20)29-23/h3-12,14H,2,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKORDCQIRHZRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide typically involves the condensation of 5-chloro-2-aminophenol with 4-propoxybenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the benzoxazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis .

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